

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Diphenylphosphino)ethylamine**, a versatile bidentate P,N-ligand crucial in modern synthetic chemistry. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications in catalysis, with a focus on ruthenium-catalyzed hydrogenolysis of epoxides and palladium-catalyzed cross-coupling reactions. This document includes tabulated quantitative data from key experiments, detailed experimental methodologies, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

2-(Diphenylphosphino)ethylamine, also known as (2-Aminoethyl)diphenylphosphine, is an organophosphorus compound that typically appears as a colorless to pale yellow liquid.^{[1][2]} Its bifunctional nature, possessing both a soft phosphine donor and a hard amine donor, makes it an effective ligand in coordination chemistry for stabilizing various metal centers.^[3] This property is central to its utility in homogeneous catalysis. The compound is sensitive to moisture and should be stored under an inert atmosphere.^[4]

Table 1: Physical and Chemical Properties of **2-(Diphenylphosphino)ethylamine**

Property	Value	Reference(s)
CAS Number	4848-43-5	
Molecular Formula	C ₁₄ H ₁₆ NP	[1]
Molecular Weight	229.26 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	220 °C (at 9 Torr)	[4]
Water Solubility	Insoluble	[2]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[2]
SMILES	<chem>C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2</chem>	[4]
InChI Key	RXEPBCWNHKZECN-UHFFFAOYSA-N	[5]

Synthesis and Characterization

The synthesis of **2-(Diphenylphosphino)ethylamine** can be achieved through the nucleophilic substitution of a suitable halo-ethylamine derivative with lithium diphenylphosphide.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)ethylamine

This two-step procedure involves the preparation of lithium diphenylphosphide followed by its reaction with 2-chloroethylamine hydrochloride. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. [4]

Step 1: Preparation of Lithium Diphenylphosphide Solution in THF

- **Apparatus Setup:** A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
- **Reagents:** Add lithium metal (2 molar equivalents) cut into small pieces to anhydrous tetrahydrofuran (THF).
- **Reaction:** To the stirred suspension, add chlorodiphenylphosphine (1 molar equivalent) dropwise at room temperature.^[6] The reaction is exothermic and the solution will turn a characteristic deep red/orange color, indicating the formation of the lithium diphenylphosphide anion ($\text{Ph}_2\text{P}^-\text{Li}^+$).^[1]
- **Completion:** Stir the reaction mixture at room temperature for several hours to ensure complete conversion. The resulting solution is used directly in the next step.

Step 2: Synthesis of **2-(Diphenylphosphino)ethylamine**

- **Reagent Addition:** In a separate Schlenk flask, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in anhydrous THF.
- **Reaction:** Cool the suspension of 2-chloroethylamine hydrochloride in an ice bath. To this, slowly add the freshly prepared solution of lithium diphenylphosphide (1 molar equivalent) via cannula transfer.
- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.
- **Extraction:** Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield **2-(Diphenylphosphino)ethylamine** as a colorless to pale yellow liquid.^[4]

Spectroscopic Characterization

Table 2: Spectroscopic Data for **2-(Diphenylphosphino)ethylamine**

Technique	Data
^1H NMR	Expected chemical shifts (δ , ppm): $\sim 7.5\text{--}7.3$ (m, 10H, $\text{P}(\text{C}_6\text{H}_5)_2$), ~ 2.8 (t, 2H, $\text{PCH}_2\text{CH}_2\text{NH}_2$), ~ 2.2 (t, 2H, $\text{PCH}_2\text{CH}_2\text{NH}_2$), ~ 1.5 (br s, 2H, NH_2).
^{31}P NMR	Expected chemical shift (δ , ppm): ~ -16 (relative to 85% H_3PO_4).
IR (Infrared)	Characteristic absorptions (cm^{-1}): $\sim 3300\text{--}3500$ (N-H stretch), ~ 3050 (aromatic C-H stretch), $\sim 2850\text{--}2950$ (aliphatic C-H stretch), ~ 1600 (N-H bend), ~ 1435 (P-Ph). ^{[7][8]}
Mass Spec (MS)	Expected m/z for $[\text{M}+\text{H}]^+$: 230.11.

Applications in Catalysis

2-(Diphenylphosphino)ethylamine serves as a highly effective ligand in a variety of transition metal-catalyzed reactions, owing to its ability to form stable chelate complexes.

Ruthenium-Catalyzed Hydrogenolysis of Epoxides

A significant application of this ligand is in the formation of ruthenium catalysts for the chemoselective hydrogenolysis of epoxides to alcohols. This reaction is a valuable transformation in organic synthesis. The combination of a ruthenium precursor, such as $[\text{RuCl}_2(\text{benzene})]_2$, with **2-(diphenylphosphino)ethylamine** generates a highly efficient catalyst.^[9]

Experimental Protocol: Hydrogenolysis of Styrene Oxide

The following is a general procedure for the ruthenium-catalyzed hydrogenolysis of an epoxide, based on established methodologies.

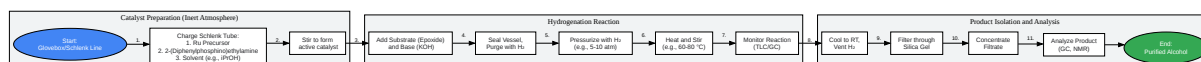
- Catalyst Preparation (in situ):** In a glovebox, a Schlenk tube is charged with a ruthenium precursor (e.g., $[\text{RuCl}_2(\text{cod})]_n$, 1 mol%), **2-(diphenylphosphino)ethylamine** (2 mol%), and a solvent such as isopropyl alcohol. The mixture is stirred to form the active catalyst complex.

- **Reaction Setup:** To the catalyst solution, add the epoxide substrate (e.g., styrene oxide, 1 molar equivalent) and a base (e.g., KOH, 5 mol%).
- **Hydrogenation:** The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen, and then pressurized to the desired pressure (e.g., 5-10 atm).
- **Reaction Conditions:** The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) for a set time or until the reaction is complete as monitored by GC or TLC.
- **Work-up and Analysis:** After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated, and the product yield and regioselectivity (branched vs. linear alcohol) are determined by GC or ^1H NMR analysis.

Table 3: Ruthenium-Catalyzed Hydrogenolysis of Various Epoxides

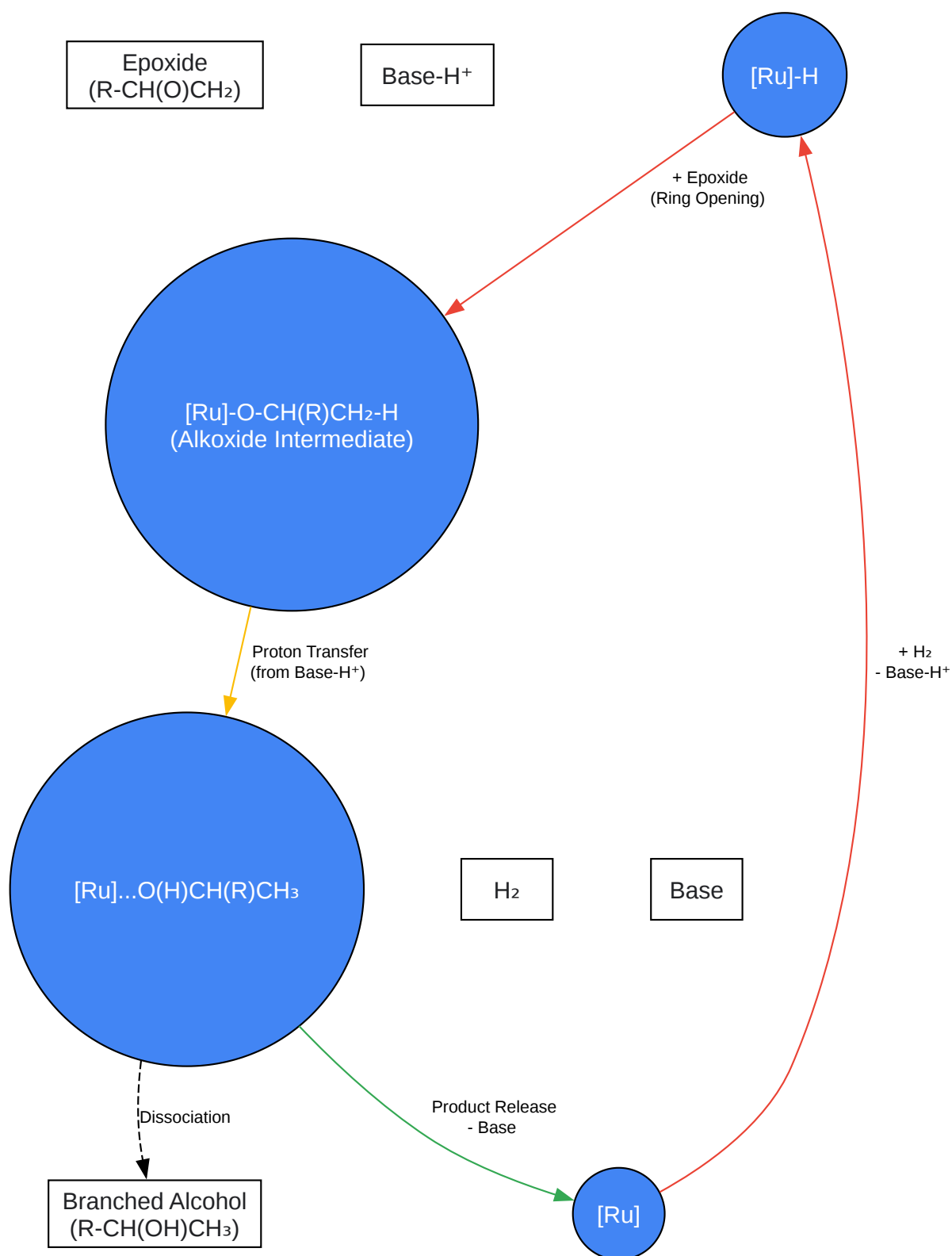
Epoxide Substrate	Catalyst System	Temp (°C)	H ₂ (atm)	Time (h)	Conversion (%)	Product(s) (Branch:d:Linear Ratio)
Styrene Oxide	[CpRuCl(cod)] / Ligand / KOH	80	8	1	>99	1-Phenylethanol : 2-Phenylethanol (89:11)
1,2-Epoxyoctane	[CpRuCl(cod)] / Ligand / KOH	80	8	5	>99	2-Octanol : 1-Octanol (98:2)
Propylene Oxide	[CpRuCl(cod)] / Ligand / KOH	80	30	15	>99	2-Propanol : 1-Propanol (>99:1)
Glycidyl Phenyl Ether	[CpRuCl(cod)] / Ligand / KOH	80	8	3	>99	1-Phenoxy-2-propanol (major)

Data adapted from related studies on similar catalyst systems. Ligand refers to **2-(Diphenylphosphino)ethylamine**.



[Click to download full resolution via product page](#)

Diagram 1: General Experimental Workflow for Ru-Catalyzed Epoxide Hydrogenolysis.



[Click to download full resolution via product page](#)

Diagram 2: Simplified Catalytic Cycle for Ru-Catalyzed Epoxide Hydrogenolysis.

Palladium-Catalyzed Cross-Coupling Reactions

2-(Diphenylphosphino)ethylamine is also a competent ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-N and C-C bond formation.

Buchwald-Hartwig Amination: This reaction couples amines with aryl halides to form aryl amines, a common motif in pharmaceuticals. The P,N-ligand can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.^{[10][11][12]}

General Protocol for Buchwald-Hartwig Amination:

- **Reaction Setup:** In an inert atmosphere glovebox, a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), **2-(diphenylphosphino)ethylamine** (1.2-2.4 mol%), a strong base (e.g., NaOt-Bu, 1.4 equiv), the aryl halide (1.0 equiv), and the amine (1.2 equiv).^[13]
- **Solvent and Conditions:** Anhydrous toluene is added, and the vessel is sealed. The mixture is heated (typically 80-110 °C) with stirring for several hours until completion.
- **Work-up:** After cooling, the reaction is quenched, diluted with an organic solvent, and filtered. The product is then purified, typically by column chromatography.

Suzuki-Miyaura Coupling: While less common for this specific ligand compared to specialized biaryl phosphines, it can be employed in Suzuki-Miyaura couplings, which form C-C bonds between organoboron compounds and organohalides.^[5] The general procedure is similar to the Buchwald-Hartwig amination, with the amine being replaced by a boronic acid or ester and often using a carbonate or phosphate base.

Safety and Handling

2-(Diphenylphosphino)ethylamine is corrosive and can cause severe skin and eye burns.^[1] It is also harmful if swallowed or inhaled. Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat. The compound is air and moisture-sensitive and should be handled and stored under an inert atmosphere.[4]

Conclusion

2-(Diphenylphosphino)ethylamine is a valuable and versatile P,N-ligand with significant applications in homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting crucial chemical transformations, such as the hydrogenolysis of epoxides and various cross-coupling reactions, make it an important tool for synthetic chemists. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a foundational resource for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]
- 2. 2-(DIPHENYLPHOSPHINO)ETHYLAMINE CAS#: 4848-43-5 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. ^{31}P [nmr.chem.ucsb.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Aminophosphine ligands $\text{R}_2\text{P}(\text{CH}_2)_n\text{NH}_2$ and ruthenium hydrogenation catalysts $\text{RuCl}_2(\text{R}_2\text{P}(\text{CH}_2)_n\text{NH}_2)_2$ - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. nsmn1.uh.edu [nsmn1.uh.edu]

- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207392#2-diphenylphosphino-ethylamine-cas-number-4848-43-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com